molecular formula C19H13F8N5OS2 B10833730 N-phenyl-pyrimidin-4-amine derivative 1

N-phenyl-pyrimidin-4-amine derivative 1

Cat. No.: B10833730
M. Wt: 543.5 g/mol
InChI Key: ASMMFFMWZUTPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-pyrimidin-4-amine derivative 1 is a compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. These compounds are known for their diverse pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-pyrimidin-4-amine derivative 1 typically involves the reaction of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis . Another method involves the reaction of 1-(4-nitrophenyl)ethanone with corresponding aldehydes in methanol, followed by the addition of sodium hydroxide solution .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-phenyl-pyrimidin-4-amine derivative 1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of N-phenyl-pyrimidin-4-amine oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-phenyl-pyrimidin-4-amine derivative 1 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-pyrimidin-4-amine derivative 1 involves the inhibition of specific molecular targets, such as protein kinases. These enzymes play a crucial role in cellular signaling processes, including cell growth, differentiation, and apoptosis . By inhibiting these targets, the compound can modulate various biological pathways and exert its therapeutic effects.

Comparison with Similar Compounds

  • N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • N-(pyridin-3-yl)pyrimidin-4-amine
  • 2-Isopropyl-6-methyl-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine

Comparison: N-phenyl-pyrimidin-4-amine derivative 1 is unique due to its specific substitution pattern and the resulting pharmacological properties. Compared to other similar compounds, it may exhibit different levels of activity and selectivity towards various molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C19H13F8N5OS2

Molecular Weight

543.5 g/mol

IUPAC Name

[[3-[[4-(2,4-difluorophenyl)-5-fluoropyrimidin-2-yl]amino]-5-(pentafluoro-λ6-sulfanyl)phenyl]methyl-methyl-oxo-λ6-sulfanylidene]cyanamide

InChI

InChI=1S/C19H13F8N5OS2/c1-34(33,30-10-28)9-11-4-13(7-14(5-11)35(23,24,25,26)27)31-19-29-8-17(22)18(32-19)15-3-2-12(20)6-16(15)21/h2-8H,9H2,1H3,(H,29,31,32)

InChI Key

ASMMFFMWZUTPQZ-UHFFFAOYSA-N

Canonical SMILES

CS(=NC#N)(=O)CC1=CC(=CC(=C1)S(F)(F)(F)(F)F)NC2=NC=C(C(=N2)C3=C(C=C(C=C3)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.